Cas no 2171188-84-2 ((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid)

(2S)-2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a rigid alkyne linker, enhancing structural control in solid-phase peptide assembly. Its tert-leucine backbone contributes to improved peptide stability and resistance to enzymatic degradation. The Fmoc group allows for orthogonal deprotection under mild basic conditions, ensuring compatibility with acid-sensitive residues. The compound’s high purity and well-defined stereochemistry facilitate precise incorporation into complex peptide sequences. Its unique structure is particularly valuable in the synthesis of constrained peptides and peptidomimetics, offering advantages in medicinal chemistry and bioconjugation research.
(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid structure
2171188-84-2 structure
Product Name:(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid
CAS No:2171188-84-2
MF:C25H26N2O5
MW:434.484346866608
CID:5872732
PubChem ID:165778754
Update Time:2025-06-09

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid
    • 2171188-84-2
    • (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3,3-dimethylbutanoic acid
    • EN300-1550338
    • Inchi: 1S/C25H26N2O5/c1-25(2,3)22(23(29)30)27-21(28)13-8-14-26-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20,22H,14-15H2,1-3H3,(H,26,31)(H,27,28)(H,29,30)/t22-/m1/s1
    • InChI Key: QSSWGQLXMRXCKY-JOCHJYFZSA-N
    • SMILES: O(C(NCC#CC(N[C@H](C(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 434.18417193g/mol
  • Monoisotopic Mass: 434.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 752
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid Pricemore >>

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Additional information on (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid

Introduction to Compound CAS No. 2171188-84-2: (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid

The compound with the CAS number 2171188-84-2, known as (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid, is a sophisticated organic molecule that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a butynyl moiety, which contribute to its potential applications in various biochemical and pharmaceutical contexts.

The Fmoc protecting group, specifically the (9H-fluoren-9-yl)methoxycarbonyl moiety, is widely used in peptide synthesis to protect the amino group of amino acids during solid-phase synthesis. This protecting group is known for its stability under mild conditions and can be selectively removed using piperidine, making it a valuable tool in the synthesis of complex peptides and proteins. The presence of this group in (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3,3-dimethylbutanoic acid suggests that it may be used as an intermediate in the synthesis of bioactive peptides or as a building block for more complex molecular architectures.

The butynyl moiety, represented by the but-2-yne segment, introduces a triple bond into the molecule. This feature is particularly interesting because alkynes can participate in a variety of chemical reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a powerful tool in click chemistry. The CuAAC reaction is widely used for bioconjugation, where it enables the efficient and selective attachment of functional groups to biomolecules. Therefore, the butynyl group in this compound could facilitate its use in bioconjugation strategies, enhancing its utility in drug delivery systems or as a probe for biological studies.

The dimethylbutanoic acid segment, specifically the 3,3-dimethylbutanoic acid part, adds hydrophobicity to the molecule. Hydrophobic groups are crucial for modulating the solubility and membrane permeability of compounds, which are important considerations in drug design. The presence of this segment suggests that the compound may have favorable pharmacokinetic properties, such as improved absorption and distribution within biological systems.

Recent research has highlighted the potential of compounds with similar structures to this one in various therapeutic areas. For instance, studies have shown that Fmoc-containing peptides can be used to develop novel inhibitors for enzymes involved in disease pathways. The butynyl group has been utilized to create bioorthogonal handles for targeted drug delivery and imaging applications. Additionally, dimethylated amino acids have been explored for their ability to enhance the stability and efficacy of therapeutic peptides.

In the context of medicinal chemistry, (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-y namido-3,3-dimethylbutanoic acid could serve as a lead compound for further optimization. Its structural features provide multiple points for modification and functionalization, allowing chemists to tailor its properties for specific applications. For example, altering the substituents on the butynyl or dimethylbutanoic acid segments could yield derivatives with enhanced biological activity or reduced toxicity.

The synthesis of this compound typically involves several steps, including the protection of the amino group with Fmoc chloride, followed by coupling with an appropriate alkyne-containing carboxylic acid derivative. The final deprotection step removes the Fmoc group, revealing the free amino functionality. These synthetic strategies are well-established and can be adapted to produce gram quantities of the compound for further evaluation.

In conclusion, (2S)-2-4-{(9H-fluoren -9 - ylmethoxycarbonyl)amino}but - 2 - ynamido - 3 , 3 - dimethylbutanoic acid (CAS No. 2171188 - 84 - 2) is a versatile organic molecule with significant potential in chemical biology and medicinal chemistry. Its unique combination of functional groups makes it suitable for a wide range of applications, from peptide synthesis to bioconjugation and drug development. Ongoing research continues to explore its full capabilities and optimize its use in various scientific and therapeutic contexts.

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